molecular formula C19H21NO B15163470 2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- CAS No. 193219-33-9

2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)-

Cat. No.: B15163470
CAS No.: 193219-33-9
M. Wt: 279.4 g/mol
InChI Key: POGCSVZYJQGNCG-UHFFFAOYSA-N
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Description

2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- is an organic compound with the molecular formula C19H21NO It is characterized by its complex structure, which includes aromatic rings and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- typically involves the reaction of 3-phenylprop-2-enoyl chloride with 4-phenylbutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, 3-phenyl-N-(4-methylphenyl)-, (2E)-
  • 2-Propenamide, 3-phenyl-N-(4-ethylphenyl)-, (2E)-

Uniqueness

2-Propenamide, 3-phenyl-N-(4-phenylbutyl)-, (2E)- is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

193219-33-9

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3-phenyl-N-(4-phenylbutyl)prop-2-enamide

InChI

InChI=1S/C19H21NO/c21-19(15-14-18-11-5-2-6-12-18)20-16-8-7-13-17-9-3-1-4-10-17/h1-6,9-12,14-15H,7-8,13,16H2,(H,20,21)

InChI Key

POGCSVZYJQGNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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